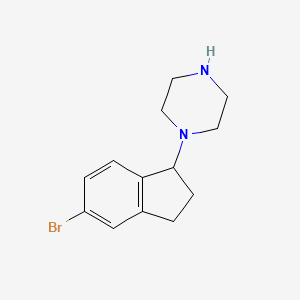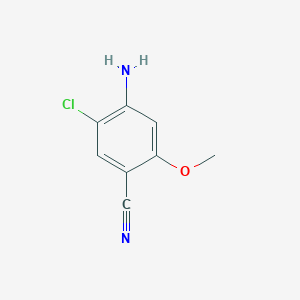
5-((Trifluoromethyl)thio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Trifluoromethyl)thio)pyrimidine is a chemical compound that features a trifluoromethylthio group attached to a pyrimidine ring Pyrimidine derivatives are known for their significant roles in various biological and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trifluoromethyl)thio)pyrimidine can be achieved through various methods. One common approach involves the reaction of 5-chloropyrimidine with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
5-((Trifluoromethyl)thio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced derivatives.
Applications De Recherche Scientifique
5-((Trifluoromethyl)thio)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 5-((Trifluoromethyl)thio)pyrimidine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind well to active sites of enzymes, suggesting its potential as an inhibitor or modulator of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyrimidine: Similar structure but lacks the thio group.
Trifluoromethylthio-benzene: Contains a trifluoromethylthio group but attached to a benzene ring instead of a pyrimidine ring.
Trifluoromethylthio-pyridine: Similar structure with a pyridine ring instead of a pyrimidine ring
Uniqueness
5-((Trifluoromethyl)thio)pyrimidine is unique due to the presence of both the trifluoromethylthio group and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and biological activity compared to similar compounds highlight its potential in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C5H3F3N2S |
|---|---|
Poids moléculaire |
180.15 g/mol |
Nom IUPAC |
5-(trifluoromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)11-4-1-9-3-10-2-4/h1-3H |
Clé InChI |
GUGFQZPDPLKYPV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


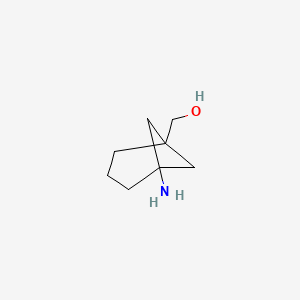
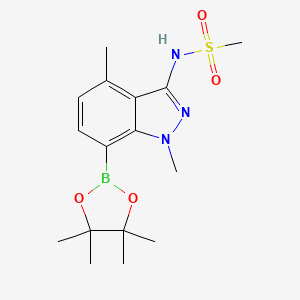

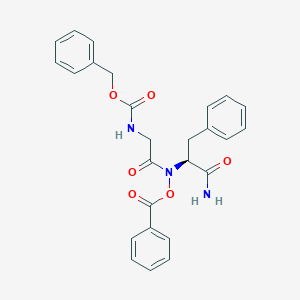
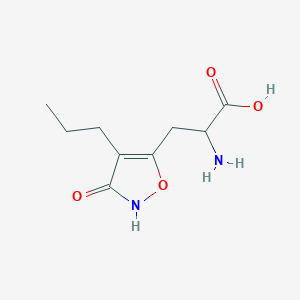


![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
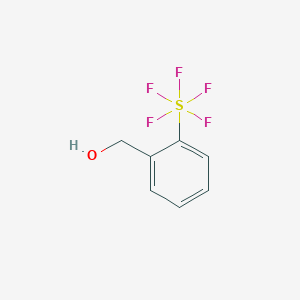
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)

